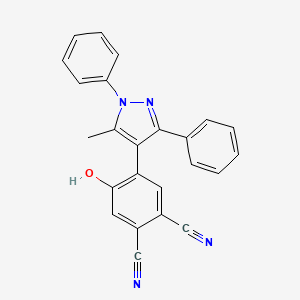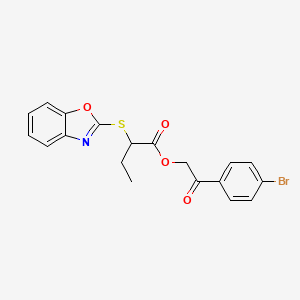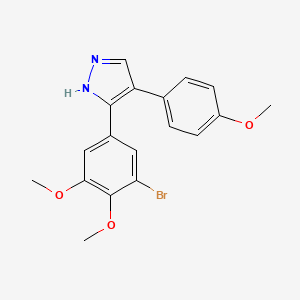![molecular formula C19H21N3O4S B11058749 1-methyl-N-[4-(morpholin-4-yl)phenyl]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B11058749.png)
1-methyl-N-[4-(morpholin-4-yl)phenyl]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-N-[4-(4-MORPHOLINYL)PHENYL]-2-OXO-5-INDOLINESULFONAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, an indoline core, and a sulfonamide group
Preparation Methods
The synthesis of 1-METHYL-N-[4-(4-MORPHOLINYL)PHENYL]-2-OXO-5-INDOLINESULFONAMIDE typically involves multiple steps, starting with the preparation of the indoline core. The synthetic route may include:
Formation of the Indoline Core: This can be achieved through a cyclization reaction involving aniline derivatives.
Introduction of the Sulfonamide Group: This step involves the reaction of the indoline core with sulfonyl chlorides under basic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, often using morpholine and a suitable leaving group on the phenyl ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
1-METHYL-N-[4-(4-MORPHOLINYL)PHENYL]-2-OXO-5-INDOLINESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl ring, depending on the reagents and conditions used.
Common reagents for these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
1-METHYL-N-[4-(4-MORPHOLINYL)PHENYL]-2-OXO-5-INDOLINESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as high thermal stability and specific electronic characteristics.
Biological Research: The compound is investigated for its interactions with biological molecules, including proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-METHYL-N-[4-(4-MORPHOLINYL)PHENYL]-2-OXO-5-INDOLINESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the indoline core and morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
1-METHYL-N-[4-(4-MORPHOLINYL)PHENYL]-2-OXO-5-INDOLINESULFONAMIDE can be compared with other similar compounds, such as:
1-METHYL-N-[4-(4-MORPHOLINYL)PHENYL]-2-QUINOLINIMINE: This compound has a quinoline core instead of an indoline core, which can result in different electronic and steric properties.
2-BENZYL-2-(DIMETHYLAMINO)-4-MORPHOLINOBUTYROPHENONE: This compound includes a morpholine ring and a butyrophenone structure, which can influence its reactivity and applications.
The uniqueness of 1-METHYL-N-[4-(4-MORPHOLINYL)PHENYL]-2-OXO-5-INDOLINESULFONAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C19H21N3O4S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-methyl-N-(4-morpholin-4-ylphenyl)-2-oxo-3H-indole-5-sulfonamide |
InChI |
InChI=1S/C19H21N3O4S/c1-21-18-7-6-17(12-14(18)13-19(21)23)27(24,25)20-15-2-4-16(5-3-15)22-8-10-26-11-9-22/h2-7,12,20H,8-11,13H2,1H3 |
InChI Key |
YDLWKGAWHITJCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[2-(3,5-Difluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11058666.png)
![6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058676.png)
![7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11058683.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11058690.png)


![Ethyl 6-[(2,4-dichlorophenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11058707.png)

![3-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11058720.png)
![1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B11058721.png)
![4-Hydroxy-4-methyl-7-[2-(pyridin-3-yl)piperidin-1-yl]hept-5-yn-2-one](/img/structure/B11058736.png)
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11058737.png)
![2-{[4-Amino-6-(diphenylamino)-1,3,5-triazin-2-yl]sulfanyl}ethanol](/img/structure/B11058742.png)

